molecular formula C27H28ClN2O4P B11393940 Diethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11393940
M. Wt: 510.9 g/mol
InChI Key: BPNLIVYIQVAENW-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzylamine with diphenylmethanol to form an intermediate, which is then reacted with diethyl phosphite and oxazole to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Chemical Reactions Analysis

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

Scientific Research Applications

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the natural phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate in their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can be compared with other similar phosphonate compounds, such as:

These comparisons highlight the uniqueness of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE in terms of its specific substitution pattern and resulting chemical behavior.

Properties

Molecular Formula

C27H28ClN2O4P

Molecular Weight

510.9 g/mol

IUPAC Name

2-benzhydryl-N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C27H28ClN2O4P/c1-3-32-35(31,33-4-2)27-26(29-19-22-17-11-12-18-23(22)28)34-25(30-27)24(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18,24,29H,3-4,19H2,1-2H3

InChI Key

BPNLIVYIQVAENW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4Cl)OCC

Origin of Product

United States

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